5-chloro-2-nitro-N-phenylbenzamide
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Overview
Description
5-chloro-2-nitro-N-phenylbenzamide is an organic compound belonging to the class of nitrobenzenes. It is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and an amide group attached to a phenyl ring. This compound is known for its applications in scientific research, particularly as a selective and irreversible antagonist of peroxisome proliferator-activated receptor gamma (PPARγ) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-nitro-N-phenylbenzamide typically involves the nitration of 5-chloro-N-phenylbenzamide. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process is carried out under controlled temperatures to ensure the selective nitration of the benzene ring .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-nitro-N-phenylbenzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products
Reduction: 5-chloro-2-amino-N-phenylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-chloro-2-nitro-N-phenylbenzamide is widely used in scientific research due to its role as a PPARγ antagonist. Its applications include:
Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
5-chloro-2-nitro-N-phenylbenzamide exerts its effects by binding to the ligand-binding site of PPARγ, thereby inhibiting its activity. This inhibition affects various cellular processes, including adipocyte differentiation and lipid metabolism. The compound also influences the expression of genes involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-nitro-N-phenylbenzamide: Similar structure but with different substitution patterns.
4-chloro-2-nitro-N-phenylbenzamide: Another structural isomer with different properties.
Uniqueness
5-chloro-2-nitro-N-phenylbenzamide is unique due to its high selectivity and irreversible binding to PPARγ. This makes it a valuable tool in research for studying the specific roles of PPARγ without off-target effects .
Properties
IUPAC Name |
5-chloro-2-nitro-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O3/c14-9-6-7-12(16(18)19)11(8-9)13(17)15-10-4-2-1-3-5-10/h1-8H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXQFOZMYIGIQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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